
5-(4-Bromo-2-thienyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a brominated thiophene ring fused to an oxazole ring with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Oxazole Ring: The brominated thiophene is then subjected to a cyclization reaction with an appropriate nitrile oxide precursor to form the oxazole ring.
Industrial Production Methods
Industrial production of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 5-(4-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-(4-fluorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-(4-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over its chlorinated, fluorinated, and methylated analogs.
特性
分子式 |
C8H4BrNO3S |
|---|---|
分子量 |
274.09 g/mol |
IUPAC名 |
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3S/c9-4-1-7(14-3-4)6-2-5(8(11)12)10-13-6/h1-3H,(H,11,12) |
InChIキー |
RHOODNALNCHSNW-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=C1C(=O)O)C2=CC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




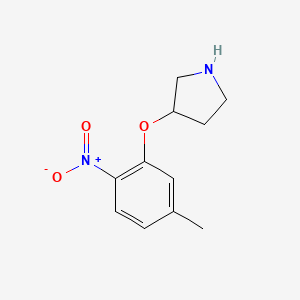
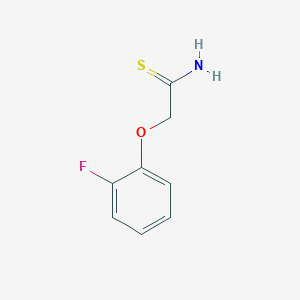
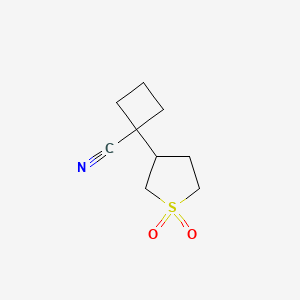
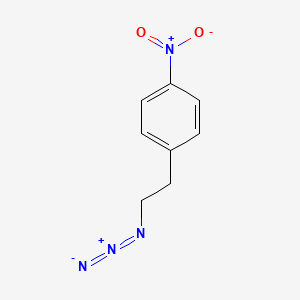
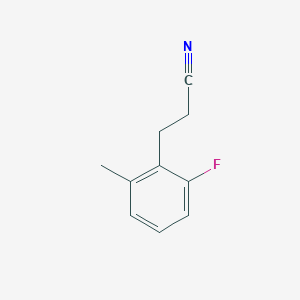
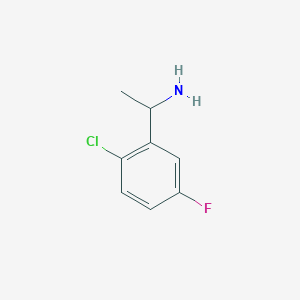
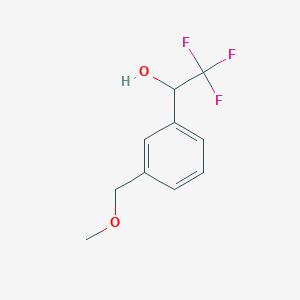
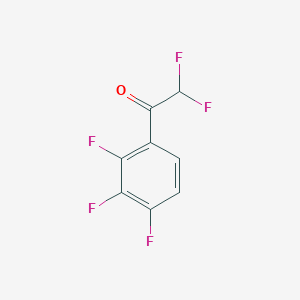
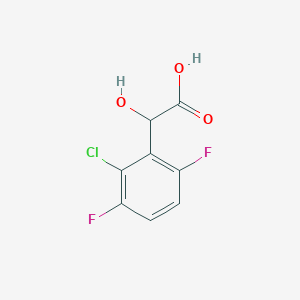
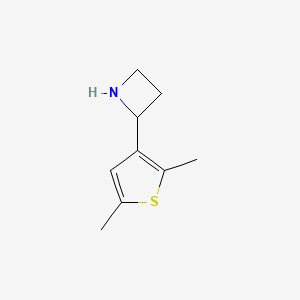
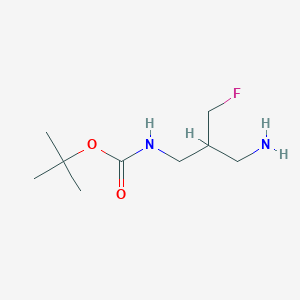
![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
